molecular formula C11H11F3O2S B14752154 1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione CAS No. 317-44-2

1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione

Cat. No.: B14752154
CAS No.: 317-44-2
M. Wt: 264.27 g/mol
InChI Key: MUANZXAIUMTQTP-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylthiophene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperature.

    Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid), Lewis acids (e.g., AlCl3), anhydrous conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylthiophen-3-yl)ethan-1-one: A simpler thiophene derivative with similar structural features but lacking the trifluoromethyl and carbonyl groups.

    1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one: Another thiophene derivative with a different substitution pattern on the butane backbone.

Uniqueness

1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmaceutical lead compound. Additionally, the trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

CAS No.

317-44-2

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione

InChI

InChI=1S/C11H11F3O2S/c1-5-4-8(7(3)17-5)9(15)6(2)10(16)11(12,13)14/h4,6H,1-3H3

InChI Key

MUANZXAIUMTQTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)C(C)C(=O)C(F)(F)F

Origin of Product

United States

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